molecular formula C14H16N4O B7780233 2-amino-6-benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one

2-amino-6-benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one

Cat. No.: B7780233
M. Wt: 256.30 g/mol
InChI Key: LLTVQQOAWCNPMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbonyldiimidazole, is an organic compound with the molecular formula (C3H3N2)2CO. It is a white crystalline solid often used in organic synthesis, particularly for the coupling of amino acids for peptide synthesis.

Preparation Methods

Carbonyldiimidazole can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which is removed along with the solvent to yield the crystalline product in approximately 90% yield .

Chemical Reactions Analysis

Carbonyldiimidazole undergoes several types of chemical reactions:

Scientific Research Applications

Carbonyldiimidazole is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

Carbonyldiimidazole is similar to other coupling agents like dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). it is more easily handled and avoids the use of thionyl chloride, which can cause side reactions . Similar compounds include:

  • Dicyclohexylcarbodiimide (DCC)
  • N,N’-diisopropylcarbodiimide (DIC)

Carbonyldiimidazole stands out due to its stability and ease of use in various synthetic applications .

Properties

IUPAC Name

2-amino-6-benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c15-14-16-12-6-7-18(9-11(12)13(19)17-14)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H3,15,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTVQQOAWCNPMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC(=NC2=O)N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=C1NC(=NC2=O)N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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